molecular formula C18H22N2O5 B584340 Coumarin Suberoylanilide Hydroxamic Acid CAS No. 1260635-77-5

Coumarin Suberoylanilide Hydroxamic Acid

Cat. No.: B584340
CAS No.: 1260635-77-5
M. Wt: 346.4 g/mol
InChI Key: YSRCADVJNRJJAV-UHFFFAOYSA-N
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Description

Coumarin-Suberoylanilide Hydroxamic Acid, commonly referred to as coumarin-SAHA, is a derivative of Suberoylanilide Hydroxamic Acid. It is a fluorescent probe designed for the study of histone deacetylase inhibitors. Coumarin-SAHA is particularly notable for its ability to bind to histone deacetylase enzymes, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumarin-SAHA involves the modification of Suberoylanilide Hydroxamic Acid by replacing the anilino “cap” group with 7-amino-4-methylcoumarin. This modification is achieved through a series of chemical reactions, including condensation and coupling reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for coumarin-SAHA are not extensively documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Coumarin-SAHA undergoes various chemical reactions, including:

    Oxidation: Coumarin-SAHA can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the hydroxamic acid group, altering the compound’s properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various coumarin derivatives with modified functional groups, which can be used for further biochemical studies .

Scientific Research Applications

Coumarin-SAHA has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe to study enzyme-inhibitor interactions.

    Biology: Helps in understanding the role of histone deacetylases in gene regulation.

    Medicine: Potential applications in cancer research due to its ability to inhibit histone deacetylases, which play a role in cancer cell proliferation.

    Industry: Utilized in high-throughput screening assays for drug discovery .

Mechanism of Action

Coumarin-SAHA exerts its effects by binding to the catalytic site of histone deacetylase enzymes. This binding blocks the access of substrates to the enzyme, thereby inhibiting its activity. The inhibition of histone deacetylases leads to the accumulation of acetylated histones, which can affect gene expression and induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Coumarin-SAHA is unique due to its fluorescent properties, which allow for real-time monitoring of enzyme-inhibitor interactions. This makes it a valuable tool for high-throughput screening and detailed biochemical studies .

Properties

IUPAC Name

N'-hydroxy-N-(4-methyl-2-oxochromen-7-yl)octanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRCADVJNRJJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693947
Record name N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260635-77-5
Record name N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does Coumarin-SAHA interact with Histone Deacetylases (HDACs) and what are the downstream effects of this interaction?

A1: Coumarin-SAHA (c-SAHA) acts as a competitive inhibitor of HDACs. While the exact mechanism isn't detailed in the provided abstracts, it's likely that c-SAHA, similar to SAHA, binds within the active site of HDACs, preventing the removal of acetyl groups from histone proteins. [] This inhibition of HDAC activity can lead to increased histone acetylation, influencing gene expression and downstream cellular processes. []

Q2: How can Coumarin-SAHA be used to determine the binding affinities and off-rates of other HDAC inhibitors?

A2: Coumarin-SAHA exhibits fluorescence properties with excitation at 325 nm and emission at 400 nm. [] When c-SAHA binds to HDAC, its fluorescence intensity changes. By introducing other HDAC inhibitors to this complex, researchers can observe competitive binding. The decrease in c-SAHA fluorescence intensity allows for the calculation of the binding affinity (Kd) and dissociation off-rates (koff) of the competing HDAC inhibitors. This method is particularly advantageous as it doesn't rely on polarization accessories or energy transfer from the enzyme to the probe. []

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